molecular formula C26H23BrN4O B2648998 [4-(6-Bromo-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-p-tolyl-methanone CAS No. 361468-64-6

[4-(6-Bromo-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-p-tolyl-methanone

Cat. No. B2648998
CAS RN: 361468-64-6
M. Wt: 487.401
InChI Key: WMGCBJPMDHIFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(6-Bromo-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-p-tolyl-methanone” is a compound that belongs to the class of quinazolinones . Quinazolinones and their derivatives are important heterocyclic compounds in medicinal chemistry due to their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including “[4-(6-Bromo-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-p-tolyl-methanone”, is characterized by a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring . The specific molecular structure of “[4-(6-Bromo-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-p-tolyl-methanone” is not available in the retrieved data.

Scientific Research Applications

Antimalarial Activity

Quinazoline derivatives have been studied for their potential antimalarial properties . The unique structure of quinazoline allows it to interact with the biological systems of the malaria parasite, potentially inhibiting its growth and reproduction.

Antitumor Activity

Quinazoline derivatives are known for their antitumor properties . They can interfere with the growth and proliferation of cancer cells. Some quinazoline derivatives are already approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Anticonvulsant Activity

The anticonvulsant activity of quinazoline derivatives has been explored in scientific research . These compounds may help in the management of seizures by modulating the activity of certain neurotransmitters in the brain.

Fungicidal Activity

Quinazoline derivatives have shown fungicidal properties . They can inhibit the growth of fungi, making them potentially useful in the treatment of fungal infections.

Antimicrobial Activity

The antimicrobial activity of quinazoline derivatives has been well-documented . These compounds can inhibit the growth of various bacteria and other microorganisms, which could make them valuable in the development of new antibiotics.

Anti-inflammatory Activity

Quinazoline derivatives have demonstrated anti-inflammatory properties . They can modulate the body’s inflammatory response, which could make them useful in the treatment of conditions characterized by inflammation.

properties

IUPAC Name

[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN4O/c1-18-7-9-20(10-8-18)25(32)30-13-15-31(16-14-30)26-28-23-12-11-21(27)17-22(23)24(29-26)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGCBJPMDHIFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone

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